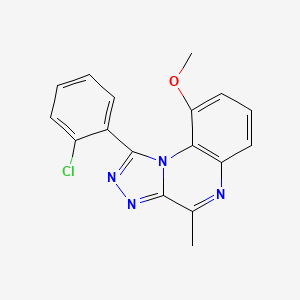

Triazolo-pyridine derivative 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClN4O |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-9-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |

InChI |

InChI=1S/C17H13ClN4O/c1-10-16-20-21-17(11-6-3-4-7-12(11)18)22(16)15-13(19-10)8-5-9-14(15)23-2/h3-9H,1-2H3 |

InChI Key |

MGVXODADYYKJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)OC)N3C1=NN=C3C4=CC=CC=C4Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Triazolo Pyridine Derivative 5

Diverse Synthetic Pathways for the Triazolo-pyridine Derivative 5 Core Structure

The construction of the fused lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine ring system, the core of this compound, can be achieved through a variety of synthetic strategies. These methods can be broadly categorized into classical approaches, which often rely on condensation and cyclization of pyridine-based precursors, and modern techniques that employ catalysts or alternative energy sources like microwave irradiation to enhance efficiency and yield.

Classical Organic Synthesis Approaches for Triazolo-pyridine Derivatives

Traditional methods for synthesizing the triazolo-pyridine skeleton have long been the foundation of heterocyclic chemistry. These approaches typically involve the construction of the triazole ring onto a pre-existing pyridine (B92270) structure through cyclization and condensation reactions.

A cornerstone of triazolo-pyridine synthesis involves the use of readily available amino-substituted pyridines as starting materials. In these methods, the exocyclic amino group of the pyridine ring acts as a key nucleophile to initiate the formation of the fused triazole ring.

One established pathway begins with substituted 2-aminopyridines, which are first converted into intermediate structures that are primed for cyclization. sci-hub.se For example, 2-aminopyridines can react with dimethylformamide-dimethylacetal (DMF-DMA) and hydroxylamine (B1172632) hydrochloride to produce N'-hydroxy-N-formimidamides. sci-hub.se These intermediates can then be dehydrated using reagents like propylphosphonic anhydride (B1165640) (T3P) to induce an intramolecular cyclization, forming the N-N bond and completing the triazole ring in good to excellent yields. sci-hub.se

Another prominent method is the oxidative cyclization of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org This transformation achieves a direct, metal-free oxidative N-N bond formation, providing a rapid and high-yielding route to the biologically significant lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine core. organic-chemistry.org Similarly, the cyclization of N-(pyrid-2-yl)formamidoximes, facilitated by mild reagents such as trifluoroacetic anhydride, also furnishes the desired triazolo-pyridine products in good yields. organic-chemistry.orgimist.ma The general scheme for these types of cyclizations is outlined below.

Table 1: Examples of Cyclization Reactions Starting from 2-Aminopyridine Derivatives

| Starting Material Precursor | Reagent(s) for Cyclization | Product Type | Reference |

|---|---|---|---|

| N'-hydroxy-N-formimidamides | Propylphosphonic anhydride (T3P) | lp.edu.uabeilstein-journals.orgnih.govTriazolo[1,5-a]pyridines | sci-hub.se |

| N-(Pyridin-2-yl)benzimidamides | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 2-Substituted lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines | organic-chemistry.org |

| N-(Pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride (TFAA) | lp.edu.uabeilstein-journals.orgnih.govTriazolo[1,5-a]pyridines | organic-chemistry.orgimist.ma |

This table is interactive and can be sorted by column headers.

Condensation reactions, where two or more molecules combine with the loss of a small molecule like water or ammonia, are fundamental to forming the triazole ring in this fused system. These reactions can involve either building the triazole ring from acyclic precursors or condensing a pyridine derivative with a reagent that provides the necessary atoms for the triazole ring.

A versatile strategy involves the cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with various carbonyl compounds. lp.edu.ualp.edu.ua For instance, reacting these acetonitrile (B52724) derivatives with β-dicarbonyl compounds like acetylacetone (B45752) or β-keto esters such as ethyl acetoacetate (B1235776) leads to the formation of the lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine system. lp.edu.ualp.edu.ua These reactions are typically carried out in acidic media or under heating with a catalyst like ammonium (B1175870) acetate.

Another classical approach utilizes 2-hydrazinylpyridines as the key building block. beilstein-journals.org These compounds can be condensed with a variety of one-carbon electrophiles, such as formic acid or orthoesters, to form and fuse the triazole ring onto the pyridine core. beilstein-journals.org The synthesis of lp.edu.uabeilstein-journals.orgnih.govtriazolo[4,3-a]pyridines, an isomer of the [1,5-a] system, heavily relies on these condensation strategies starting from 2-hydrazinylpyridines or their acylated derivatives. beilstein-journals.orgresearchgate.net

Table 2: Overview of Condensation and Cyclocondensation Approaches

| Pyridine/Triazole Precursor | Condensing Reagent | Key Features | Resulting Structure | Reference |

|---|---|---|---|---|

| 2-(1,2,4-Triazol-5-yl)acetonitriles | β-Dicarbonyl compounds (e.g., acetylacetone) | Forms pyridine ring onto existing triazole | 5,7-Dialkyl- lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines | lp.edu.ua |

| 2-Hydrazinylpyridines | Carboxylic acids, orthoesters, etc. | Forms triazole ring onto existing pyridine | lp.edu.uabeilstein-journals.orgnih.govTriazolo[4,3-a]pyridines | beilstein-journals.org |

| 1,6-Diamino-2-oxopyridine dicarbonitriles | Carboxylic acid derivatives | Builds triazole ring onto functionalized pyridine | 5-Oxo- lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine-8-carbonitriles | lp.edu.ua |

This table is interactive and can be sorted by column headers.

Modern Catalyst-Mediated Syntheses of Triazolo-pyridine Derivatives

In recent years, synthetic organic chemistry has seen a shift towards methods that offer greater efficiency, milder reaction conditions, and improved environmental profiles. The synthesis of triazolo-pyridines has benefited significantly from these advancements, particularly through the use of microwave irradiation and transition metal catalysis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in significantly reduced times compared to conventional heating. scispace.comfrontiersin.org Notably, several protocols have been developed for the synthesis of lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines that operate under microwave irradiation without the need for a metal catalyst. mdpi.comresearchgate.net

One such eco-friendly method involves a tandem reaction between enaminonitriles and benzohydrazides. mdpi.comresearchgate.net Under microwave conditions, these starting materials undergo a cascade reaction involving transamidation, nucleophilic addition, and subsequent condensation to yield the target triazolo-pyridine derivatives in good to excellent yields within a short reaction time. mdpi.com This approach is notable for being both catalyst-free and additive-free. mdpi.comresearchgate.net

Another effective metal-free microwave protocol utilizes 1-amino-2-imino-pyridine precursors, which can react with a broad range of carboxylic acids or aldehydes. scispace.comrsc.org The microwave irradiation efficiently drives the reaction, enabling the direct construction of the C-N bond required for cyclization in as little as 10-15 minutes. scispace.com These methods avoid the need for column chromatography and represent a direct, environmentally benign pathway to the triazolo-pyridine framework. scispace.com

Table 3: Comparison of Conventional vs. Microwave-Mediated Synthesis

| Reaction Precursors | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1-Amino-2-imino-pyridines + Carboxylic Acids | Conventional Heating | Several hours | Moderate | scispace.com |

| 1-Amino-2-imino-pyridines + Carboxylic Acids | Microwave Irradiation (100-120 °C) | 10-15 minutes | Excellent (85-95%) | scispace.comrsc.org |

| Enaminonitriles + Benzohydrazides | Conventional Heating | > 12 hours | Low to Moderate | mdpi.com |

This table is interactive and can be sorted by column headers.

Copper catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, particularly 1,2,3-triazoles via the well-known azide-alkyne cycloaddition ("click chemistry"). researchgate.net This powerful catalytic system has also been successfully applied to the synthesis of fused triazolo-pyridines. Copper catalysts are advantageous due to their low cost, low toxicity, and high efficiency. rsc.org

One prominent copper-catalyzed approach involves the reaction of 2-aminopyridines with nitriles under an air atmosphere. organic-chemistry.org This method facilitates sequential N-C and N-N bond-forming oxidative coupling reactions to construct the triazole ring. organic-chemistry.org Heterogeneous catalysts, such as Cu-Zn/Al-Ti, have also been developed for this transformation, offering the advantage of being reusable. mdpi.comrsc.org

More recently, mechanochemical methods have been developed, such as a copper-acetate-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net This technique provides an alternative, environmentally friendly route to lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines. researchgate.net One-pot tandem reactions, such as a copper-catalyzed azidation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), have also been employed to build complex 2,3-disubstituted pyridines containing a triazole moiety in the side-chain, showcasing the versatility of copper catalysis. researchgate.net

Table 4: Examples of Copper-Catalyzed Syntheses

| Starting Materials | Copper Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Aminopyridines + Nitriles | Copper catalyst (e.g., CuI) | Oxidative Cyclization | Readily available starting materials | organic-chemistry.org |

| Azinium-N-imines + Nitriles | Copper acetate | [3+2] Cycloaddition | Mechanochemical, solvent-free | researchgate.net |

| 2-Aminopyridines + Terminal Alkynes + Aldehydes | Copper catalyst | Three-component coupling | One-pot synthesis of polysubstituted products | rsc.org |

This table is interactive and can be sorted by column headers.

Regioselective Synthesis Strategies for this compound

Regioselectivity is a critical consideration in the synthesis of substituted triazolopyridines, ensuring the desired arrangement of functional groups on the heterocyclic core. researchgate.netsci-hub.se

A key regioselective strategy for synthesizing nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine derivatives involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with various Michael acceptors. researchgate.net This method provides a reliable pathway to novel derivatives, designated here as this compound, among others. The reaction proceeds via a Michael addition followed by cyclization and aromatization. researchgate.netekb.eg

The starting material, 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile, can be condensed with different Michael acceptors, such as arylidenemalononitriles or ethyl α-cyanocinnamates, often in the presence of a basic catalyst like piperidine (B6355638). ekb.eg For example, the reaction with arylidenemalononitriles leads to the formation of 2-amino-5-aryl-7-substituted- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine-6,8-dicarbonitriles. ekb.eg The specific structure of the final product is dependent on the Michael acceptor used in the reaction. researchgate.net

Table 1: Examples of Michael Acceptors and Resulting Triazolo-pyridine Derivatives

| Starting Acetonitrile | Michael Acceptor | Resulting Derivative Class |

|---|---|---|

| 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile | Arylidenemalononitrile | 2-Amino-5-aryl-7-substituted- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine-6,8-dicarbonitrile |

| 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile | Ethyl α-cyanocinnamate | 5-Aryl-7-substituted- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridin-8-carbonitrile |

This table is generated based on reaction types described in the literature. researchgate.netekb.eg

Functionalization and Derivatization Strategies for this compound

Once the core triazolo-pyridine structure is formed, further modifications are often necessary to explore its chemical space and for applications like structure-activity relationship (SAR) studies.

Introduction of Specific Functional Groups (e.g., Nitrile, Carboxylic Acid)

The nitrile group is a versatile functional handle that can be incorporated into the triazolo-pyridine ring system during the primary synthesis. lp.edu.uaresearchgate.net As seen in the reaction with Michael acceptors, one or more nitrile groups can be readily introduced. ekb.eg The nitrile group itself is a valuable precursor that can be transformed into various other functionalities. nih.govresearchgate.net

One of the most common transformations is the hydrolysis of a nitrile group to a carboxylic acid. vulcanchem.com This conversion is typically achieved under acidic or basic conditions and provides access to derivatives with a carboxylic acid moiety, which can serve as a key interaction point or a handle for further derivatization, such as amide bond formation.

Table 2: Functional Group Interconversion

| Initial Functional Group | Reagents/Conditions | Final Functional Group | Reference |

|---|---|---|---|

| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | vulcanchem.com |

Systematic Modification of Substituents for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how different substituents on a core scaffold affect its biological activity. For triazolo-pyridine derivatives, systematic modifications are performed to explore these relationships. tandfonline.comnih.gov

Key positions for modification on the nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine scaffold often include the substituents at the 2, 5, and 7-positions. For instance, in the development of certain inhibitors, a phenyl group at the 5-position was found to be favorable. tandfonline.comnih.gov Subsequent research then involves synthesizing a series of analogs with various substitutions on this phenyl ring (e.g., methoxy, methyl, dioxolyl) to probe the effect on activity. tandfonline.com Similarly, the group at the 2-position is often varied, for example by introducing different amines, to optimize interactions with biological targets. tandfonline.comnih.gov These studies help in identifying the key structural features required for the desired biological effect. bohrium.combohrium.com

Solid-Phase Synthesis Applications for Combinatorial Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as combinatorial libraries. nih.govuniroma1.it While the specific application of solid-phase synthesis to "this compound" is not extensively detailed in the provided context, the principles are applicable. Azabenzotriazole (triazolopyridine)-based coupling reagents have been used advantageously in solid-phase peptide synthesis, highlighting the compatibility of the core scaffold with solid-phase techniques. academictree.org

The general approach involves anchoring a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. uniroma1.it This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For triazolo-pyridines, a suitable starting material, like an aminopyridine, could be attached to a resin, followed by cyclization and functionalization steps to generate a library of diverse derivatives. uniroma1.it This approach is particularly useful for SAR studies where many analogs are required.

Yield Optimization and Scalability Considerations for this compound Synthesis

For a synthetic method to be practically useful, it must be efficient and scalable. Research into the synthesis of triazolo-pyridines has addressed these aspects through various strategies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. nih.govscispace.com For example, the cyclization of 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation can produce triazolo-pyridines in yields of 74-90% within minutes, often without the need for metal catalysts or extensive purification. scispace.com This method demonstrates broad substrate scope and good functional group tolerance. nih.gov

For large-scale production, continuous-flow systems offer significant advantages over traditional batch processing, including improved safety, consistency, and throughput. Patented systems for synthesizing triazolopyridines can reduce reaction times from hours to minutes, achieving high purity and a throughput of over a kilogram per day. Optimizing reaction parameters such as temperature and reaction time is crucial to minimize side reactions and maximize yield. Furthermore, the choice of solvents and reagents is critical, with a trend towards greener chemistry, such as replacing traditional solvents with more recyclable options.

Table 3: Comparison of Synthetic Conditions and Yields

| Method | Conditions | Reaction Time | Typical Yield | Scalability Notes |

|---|---|---|---|---|

| Conventional Heating | Reflux in solvent (e.g., DMF, Acetic Acid) | Hours to Days | Moderate to High | Standard batch processing |

| Microwave-Assisted | Microwave Irradiation (e.g., 100-140°C) | Minutes to Hours | Good to Excellent (up to 93%) | Rapid optimization, good for library synthesis |

This table synthesizes data from multiple sources on triazolopyridine synthesis. scispace.comunipd.it

Process Chemistry Development for Industrial Relevance

The industrial-scale synthesis of triazolo-pyridine derivatives necessitates methodologies that are not only high-yielding but also cost-effective, scalable, and environmentally benign. Research has focused on moving beyond traditional laboratory-scale syntheses to processes with industrial applicability. Key strategies include the use of readily available starting materials, minimizing reaction steps, and employing efficient catalytic systems.

One prominent approach involves the construction of the triazolo-pyridine core from functionalized pyridine precursors. lp.edu.ua For instance, lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridines can be prepared in good yields from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride under mild conditions. organic-chemistry.org A particularly relevant strategy for industrial consideration is the use of inexpensive and readily available copper catalysts in sequential N-C and N-N bond-forming oxidative coupling reactions, which can be performed under an atmosphere of air. organic-chemistry.org This avoids the need for more expensive or hazardous reagents.

Recent developments have highlighted catalyst-free and additive-free methods, which are highly desirable for industrial processes due to simplified purification and reduced waste. A notable example is the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. nih.gov This tandem reaction proceeds rapidly and demonstrates a broad substrate scope with good to excellent yields, and its utility has been demonstrated in scale-up reactions. nih.gov Another approach utilizes microwave irradiation for the reaction between 2-hydrazinyl-3-chloropyridine and various carboxylic acids, leading to high yields of 8-chloro- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives after short reaction times. google.com

The following table summarizes various synthetic approaches with features relevant to industrial process development.

| Starting Materials | Key Reagents/Conditions | Product Type | Yield | Industrial Relevance | Reference |

| 2-Aminopyridines, Nitriles | CuBr, Air | 1,2,4-Triazolo[1,5-a]pyridines | Good | Uses inexpensive copper catalyst and air as an oxidant. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| Enaminonitriles, Benzohydrazides | Microwave Irradiation (catalyst-free) | 1,2,4-Triazolo[1,5-a]pyridines | Good to Excellent | Eco-friendly, catalyst-free, rapid reaction, and proven scalability. nih.gov | nih.gov |

| 2-Hydrazinyl-3-chloropyridine, Carboxylic Acids | Microwave Irradiation | 8-Chloro- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridines | 91-97% | High yields and short reaction times. google.com | google.com |

| N-(pyridin-2-yl)benzimidamides | Phenyliodine(III) diacetate (PIFA) | 1,2,4-Triazolo[1,5-a]pyridines | High | Metal-free oxidative N-N bond formation, short reaction times. organic-chemistry.org | organic-chemistry.org |

| 2,6-Diamino-4-bromopyridine, Aldehydes | O-mesitylenesulfonylhydroxylamine, then Aldehyde | 5-Bromo-triazolopyridines | Satisfactory | Efficient multi-step synthesis suitable for combinatorial chemistry and generating diverse analogues. thieme-connect.com | thieme-connect.com |

Purification and Isolation Techniques for this compound and Its Analogues

The purification and isolation of this compound and its related analogues are critical steps to ensure high purity for subsequent analytical characterization and evaluation. The methods employed are largely dependent on the physical properties of the specific derivative, such as its polarity, solubility, and crystallinity. Commonly utilized techniques include column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization. thieme-connect.comtandfonline.comgoogle.com

Chromatographic Methods (e.g., HPLC)

Chromatographic techniques are extensively used for both the purification and purity assessment of triazolo-pyridine derivatives.

Column Chromatography: Flash column chromatography over silica (B1680970) gel is a standard method for purifying crude reaction products. The choice of eluent is crucial and is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. mdpi.com For instance, the purification of 5-aryl- lp.edu.uamdpi.comorganic-chemistry.org-triazolo-[1,5-a]-pyridine derivatives has been achieved using preparative reversed-phase column chromatography with a water and acetonitrile gradient (20-95%). thieme-connect.com Similarly, products of Suzuki and Sonogashira coupling reactions are often purified by diluting the reaction mixture with ethyl acetate, washing with brine, and then subjecting the crude product to column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is primarily employed to determine the final purity of the synthesized compounds. For a series of triazolopyridine-based dual JAK/HDAC inhibitors, all target compounds were analyzed by HPLC on an Agilent Technologies 1260 Infinity system equipped with a C18 column (Agilent Zorbax SB-C18, 5 µM, 4.6 mm × 150 mm), confirming a purity of over 95% for all tested compounds. tandfonline.comnih.gov While specific preparative HPLC methods for "this compound" are not detailed, the analytical methods confirm the suitability of reversed-phase chromatography for separating these compounds.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (9:1) | Purification of α,β-unsaturated nitriles and triazolo-pyridines. mdpi.com | mdpi.com |

| Preparative Reversed Phase Chromatography | YMC ODS-A (C18) | Water/Acetonitrile Gradient (20-95%) | Purification of 5-aryl- lp.edu.uamdpi.comorganic-chemistry.org-triazolo-[1,5-a]-pyridines. thieme-connect.com | thieme-connect.com |

| Analytical HPLC | Agilent Zorbax SB-C18 | Not specified | Purity determination (>95%). tandfonline.comnih.gov | tandfonline.comnih.gov |

Recrystallization and Crystallization Optimization

Recrystallization is a powerful and widely used technique for the final purification of solid triazolo-pyridine derivatives, often yielding high-purity crystalline material. google.comgoogle.com The selection of an appropriate solvent or solvent system is optimized to ensure the compound is soluble at an elevated temperature but sparingly soluble at room or lower temperatures.

Various solvents have been successfully used for the recrystallization of triazolo-pyridine analogues. For example, 8-chloro- lp.edu.uamdpi.comorganic-chemistry.org triazole [4,3,a] pyridine derivatives have been effectively purified by recrystallization from absolute ethanol (B145695) to obtain white crystals. google.com In another study, a series of 5-oxo- lp.edu.uamdpi.comtandfonline.comtriazolo[4,5-b]pyridine-6-carbonitrile derivatives were recrystallized from ethanol/dioxane mixtures (e.g., 2:1 or 1:1 ratios), yielding pure yellow crystals. mdpi.com Dimethylformamide (DMF) has also been used to recrystallize certain pyrazolo[4,3-b]pyridine derivatives as buff crystals. mdpi.com The process often involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration.

The table below details specific examples of recrystallization conditions for various triazolo-pyridine analogues.

| Compound Type | Recrystallization Solvent(s) | Resulting Product | Reference |

| 8-Chloro- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[4,3,a]pyridine derivatives | Absolute Ethanol | White crystals | google.comgoogle.com |

| 5-Oxo-2,7-diphenyl-2H- lp.edu.uamdpi.comtandfonline.comtriazolo[4,5-b]pyridine-6-carbonitrile (5a) | Ethanol/Dioxane (1:1) | Yellow crystals | mdpi.com |

| 7-Methyl-5-oxo-2-phenyl-2H- lp.edu.uamdpi.comtandfonline.comtriazolo[4,5-b]pyridine-6-carbonitrile (5b) | Ethanol/Dioxane (2:1) | Yellow crystals | mdpi.com |

| 3-Acetyl-7-methyl-5-oxo-1-phenyl-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile (14) | DMF | Buff crystals | mdpi.com |

| 5-(4-Bromophenyl)- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[1,5-c]quinazoline | DMSO | Pure sample for analysis | mdpi.com |

Advanced Structural Elucidation and Conformational Analysis of Triazolo Pyridine Derivative 5

X-ray Crystallography of Triazolo-pyridine Derivative 5 and Co-crystals

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For triazolopyridine systems, it reveals precise information about the fused ring system, substituent orientations, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis provides definitive evidence of the annelation (fusion) type of the heterocyclic rings and the exact molecular geometry. In the case of the bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold, the triazole ring is fused to the pyridine (B92270) ring at the N1 and C8a positions.

Studies on various bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives have confirmed this connectivity and provided detailed structural parameters. For example, the analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com The asymmetric unit of this particular structure contains two molecules, which are linked by hydrogen bonds. mdpi.com Another example, 3-(pyridin-4-yl)- bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine, also crystallizes in a monoclinic system (space group P 2₁/c). mdpi.com The core triazolopyridine ring system in these derivatives is typically planar or near-planar, a feature that facilitates π-π stacking interactions in the solid state.

The precise bond lengths and angles within the fused rings are determined, confirming the aromatic character of the pyridine ring and the electronic distribution within the triazole moiety. The structural data for a representative triazolopyridine derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, is presented below. mdpi.com

Table 1: Selected Crystallographic Data for 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.5666 |

| b (Å) | 12.6649 |

| c (Å) | 16.8190 |

| β (°) | 99.434 |

| Molecules per unit cell (Z) | 8 |

This interactive table provides key crystallographic parameters determined from single-crystal X-ray diffraction.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. Hydrogen bonds are particularly significant in nitrogen-containing heterocycles. mdpi.commdpi.com In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the two independent molecules in the asymmetric unit are linked to form a dimer via N–H⋯N hydrogen bonds, creating a distinct R²₂(8) graph set motif. mdpi.com

Table 2: Hydrogen Bond Geometry for 1,2,4-triazolo[4,3-a]pyridin-3-amine (Molecule A) mdpi.com

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N4A–H4AA···N2B | 0.93(2) | 2.08(2) | 3.003(2) | 171(2) |

This interactive table details the parameters of the hydrogen bonds observed in the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. google.com.pg Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.

The investigation of polymorphism in triazolopyridine derivatives has revealed that different solid-state forms can be accessed depending on the crystallization conditions. For example, two polymorphic forms of 3-cyclopropyl-5-(3-methyl- bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole were identified, differing in both their molecular conformation and their crystal packing. researchgate.net One polymorph, crystallized from more volatile solvents, was found to be a higher-energy conformer, while a lower-energy form was obtained through slow crystallization from isoamyl alcohol. researchgate.net A patent for a specific N-[3-tert-butyl-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl]-N'-{2-[(3-{2-[(2-hydroxyethyl)sulfanyl]phenyl} bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridin-6-yl)sulfanyl]benzyl}urea derivative describes two distinct polymorphic forms, designated A and B, where form B was found to be the more stable, lower-energy polymorph with more desirable properties for formulation. google.com.pg These examples highlight the importance of screening for polymorphism in triazolopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful technique for elucidating molecular structures in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary data for structural assignment, revealing the number and type of protons and carbons in the molecule. For triazolopyridine derivatives, the chemical shifts of the protons on the pyridine and triazole rings are characteristic. For example, in a series of synthesized bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridines, the pyridine protons typically appear in the δ 6.8–8.2 ppm range, while signals for substituents are observed in their expected regions. mdpi.commdpi.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically on adjacent carbons, helping to map out the connectivity of the proton framework. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments create correlation maps between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). pressbooks.pub This is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. researchgate.net

For instance, in the structural confirmation of phosphonylated bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridines, ¹H NMR showed a characteristic doublet for the methylene (B1212753) unit with a coupling constant to the phosphorus atom (²JНР ≈ 20 Hz). beilstein-journals.org The corresponding carbon appeared as a doublet in the ¹³C NMR spectrum with a large one-bond coupling constant (¹JCP = 143 Hz), confirming the attachment of the phosphoryl group. beilstein-journals.org

Table 3: Representative ¹H and ¹³C NMR Data for a Triazolo-pyridine Derivative mdpi.commdpi.combeilstein-journals.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

|---|---|---|---|

| Pyridine-H5 | ~8.0-8.2 | ~122-125 | COSY with H6; HMBC to C7, C8a |

| Pyridine-H6 | ~6.8-7.0 | ~107-110 | COSY with H5, H7 |

| Pyridine-H7 | ~7.6-7.7 | ~120-123 | COSY with H6, H8 |

| Pyridine-H8 | ~7.3-7.4 | ~116-118 | COSY with H7 |

| Triazole-C3 | - | ~150-157 | HMBC from substituent protons |

| Bridgehead-C5 | - | ~143-148 | HMBC from H5, H6 |

This interactive table summarizes typical NMR chemical shift ranges and key 2D NMR correlations used for the structural assignment of the bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine core. Exact values vary with substitution.

Furthermore, the Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. ipb.pt A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment shows cross-peaks between protons that are close in space, even if they are not directly bonded. doi.org This is particularly useful for determining the relative orientation of substituents. For example, a ROESY study of a 3-(2-pyridyl)- bohrium.comnih.govmdpi.comtriazolo[1,5-a]pyridine derivative complexed with a cyclodextrin (B1172386) showed NOE cross-peaks between protons of the guest molecule and the inner protons of the cyclodextrin, confirming the geometry of the inclusion complex in solution. doi.org For triazolopyridine nucleosides, NOE difference spectra and ³J(C,H) coupling constants have been used to establish an anti conformation between the base and the sugar in solution. researchgate.net These methods are essential for understanding the dynamic behavior and preferred solution-state shape of complex triazolopyridine derivatives.

Studies on Dynamics and Tautomerism of the Triazolo-pyridine Core

The triazolo-pyridine core is known to exhibit tautomerism, a phenomenon involving the migration of a proton. The relative stability of different tautomeric forms can be influenced by substituent groups and the solvent environment. For instance, in amino-substituted triazolo[1,5-a]pyridines, the electron-donating nature of the amino group can stabilize certain tautomers through resonance. Studies using variable-temperature ¹H NMR can be employed to track these dynamic processes, including tautomerism and rotational barriers.

The fusion of the triazole and pyridine rings in the triazolo-pyridine system restricts the number of possible tautomeric forms compared to simpler triazole derivatives. The position of substituents, such as a methyl group, on the pyridine ring can influence the preferred tautomeric form. For example, 5- and 7-methyl substitution on a Current time information in San Jose, CA, US.mdpi.comresearchgate.nettriazolo[4,5-b]pyridine system favors the 3H-tautomer, while 6-methyl substitution can result in a mixture of 1H- and 3H-tautomers. researchgate.net The stability of these tautomers is also a subject of quantum-chemical investigations, which help in understanding the factors that determine their relative energies. researchgate.net

Mass Spectrometry Techniques for this compound Fragmentation Analysis

Mass spectrometry is a critical tool for the structural elucidation of triazolo-pyridine derivatives. It provides valuable information on the molecular weight and the fragmentation patterns of these compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. This technique has been successfully applied to various triazolo-pyridine derivatives to deduce their structures. nih.govrsc.orgmdpi.com For example, the structures of newly synthesized Current time information in San Jose, CA, US.mdpi.comtriazolo[4,3-a]pyridines and their benzo derivatives have been confirmed using HRMS, alongside other spectroscopic methods. beilstein-journals.org Similarly, the characterization of novel triazolo[1,5-a]pyridines and triazolo-pyridazine/-pyrimidine derivatives has relied on HRMS data to establish their molecular formulas. mdpi.comnih.gov

Interactive Table: Representative HRMS Data for Triazolo-pyridine Derivatives

| Compound Class | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | 302.1293 | 302.1288 | C₁₉H₁₆N₃O |

| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | 332.1399 | 332.1393 | C₂₀H₁₈N₃O₂ |

| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | 344.1763 | 344.1755 | C₂₂H₂₂N₃O |

| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | 348.1170 | 348.1168 | C₂₀H₁₈N₃OS |

| Triazolo-pyridazine Derivatives | 514.1006 | 514.0928 | C₂₃H₁₅ClF₃N₇O₂ |

| Triazolo-pyrimidine Derivatives | 419.0926 | 419.0847 | C₂₀H₁₄N₆O₃S |

| Triazolo-pyrimidine Derivatives | 444.1243 | 444.1164 | C₂₂H₁₇N₇O₂S |

Fragmentation Pathways and Mechanistic Interpretations

The fragmentation patterns observed in the mass spectra of triazolo-pyridines provide insights into their structural framework. Isomeric s-triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines exhibit distinct fragmentation patterns that can be used to differentiate them. acs.orgacs.org The stability of the triazolo-pyridine core is a key factor in its fragmentation, with studies showing that the central core can be resistant to metabolic degradation. researchgate.net The mass spectrum of a pyridotriazinone derivative, a related heterocyclic system, showed a molecular ion peak at m/e 294, indicating a stable molecular structure. researchcommons.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of molecules. For triazolo-pyridine derivatives, these techniques confirm the presence of key structural features.

The FTIR and FT-Raman spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been recorded and analyzed using DFT calculations, allowing for the assignment of observed bands to specific normal modes. mdpi.comresearchgate.net Characteristic vibrations of the triazolo-pyridine skeleton are observed in the spectra. For instance, an in-plane bending vibration of the triazolo-pyridine skeleton is calculated at 767 cm⁻¹ for the monomer and observed in the 766-770 cm⁻¹ range in the experimental spectra. mdpi.com

In general, the IR spectra of triazolo-pyridines show characteristic bands for C=N stretching around 1600 cm⁻¹ and aromatic C-H stretching in the 3000-3100 cm⁻¹ region. Raman spectra typically display intense bands for ring deformation modes between 800-1200 cm⁻¹ and C-C stretching vibrations around 1500-1600 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies for a Triazolo-pyridine Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Monomer) | Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) |

| ν(N−H⋯N) | 3126, 3096 (Dimer) | 3153 | - |

| δ(N–H⋯N) | 1428, 1426 (Dimer) | 1420 | 1423 |

| νas(Φ) | 1324 | ~1339 | 1340 |

| νs(Φ) | 767 | 766-770 | 766-770 |

Φ represents the triazolo-pyridine skeleton. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Aspects of this compound (if stereoisomers exist)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral molecules. If "this compound" possesses stereoisomers, these techniques would be invaluable for their stereochemical elucidation.

The absolute configuration of chiral molecules can often be deduced from their ECD spectra. mdpi.com While empirical rules can sometimes lead to incorrect assignments, computational methods can provide more reliable predictions. mdpi.commertenlab.de For chiral pyridine-3-sulfonamide (B1584339) derivatives, which share a pyridine ring with the triazolo-pyridines, single crystal X-ray diffraction was used to determine the absolute configuration of the enantiomers. mdpi.com This experimental data can then be correlated with chiroptical measurements. The synthesis of enantiomers of a chiral pyridine-3-sulfonamide derivative has been reported, highlighting the importance of stereochemistry in the biological activity of such compounds. mdpi.com Without a defined chiral center in "this compound," a specific discussion on its chiroptical properties remains speculative.

Biological Activity and Mechanistic Insights of Triazolo Pyridine Derivative 5 Pre Clinical Focus

In Vivo Efficacy Studies of Triazolo-pyridine Derivative 5 in Relevant Animal Models (non-human)

In vivo studies are critical for evaluating the therapeutic potential of a new chemical entity in a complex biological system. For the triazolo-pyridine class of compounds, various animal models have been employed to assess their efficacy across different disease areas, particularly in oncology and inflammatory diseases.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the anticancer activity of investigational drugs. For instance, the triazolo-pyridine derivative TI-12403 has been evaluated in a DLD-1 colorectal cancer xenograft model. mdpi.comnih.govnih.gov In this type of study, the growth of tumors derived from the DLD-1 cell line is monitored over time in animals receiving the test compound versus a control group.

Another example from this chemical class is a series of 4H-triazolo pyridine (B92270) derivatives that were tested in a mouse model of acetaminophen-induced liver injury to evaluate their hepatoprotective effects. nih.gov For autoimmune and inflammatory conditions, compounds like CC-509 have been assessed in rodent models of arthritis, while another derivative, 5a, was evaluated in a mouse model of IL-18/23-induced cytokine expression to study its potential in treating psoriasis. plos.orgnih.govresearchgate.net

The selection of the animal model is intrinsically linked to the hypothesized mechanism of action of the compound. For triazolo-pyridine derivatives with potential as anticancer agents, xenograft models using cell lines with specific genetic mutations (e.g., APC mutations in colorectal cancer) are often chosen to test the compound's efficacy in a relevant context. mdpi.comnih.govnih.gov

Establishing a dose-response relationship is a fundamental aspect of preclinical in vivo studies. This involves administering different doses of the compound to animal cohorts to determine the concentration range over which it produces a therapeutic effect. For example, the triazolo-pyridine derivative 5a, an inverse agonist of RORγt, demonstrated a dose-dependent inhibition of IL-17A production in a mouse model. nih.govresearchgate.net

Efficacy readouts are the primary endpoints used to measure the effectiveness of the compound in the animal model. In oncology xenograft studies, a common efficacy readout is the inhibition of tumor growth, often expressed as a percentage. For the triazolo-pyridine derivative TI-12403, its antitumor activity was confirmed by assessing the viability of colorectal cancer cells in the DLD-1 xenograft mouse model. mdpi.comnih.govnih.gov In models of inflammation or organ injury, efficacy can be measured by changes in plasma biomarkers, such as the reduction in plasma alanine (B10760859) aminotransferase (ALT) levels in the case of the 4H-triazolo pyridine derivatives tested for hepatotoxicity. nih.gov

The table below summarizes representative efficacy readouts for different triazolo-pyridine derivatives in various animal models.

| Compound Class/Derivative | Animal Model | Efficacy Readout |

| TI-12403 | DLD-1 Colorectal Cancer Xenograft | Inhibition of tumor cell viability. mdpi.comnih.govnih.gov |

| CC-509 | Rodent Models of Arthritis | Reduction in joint inflammation. plos.org |

| 4H-triazolo pyridine derivatives | Acetaminophen-induced Hepatic Injury | Reduction in plasma ALT levels. nih.gov |

| Compound 5a (RORγt inhibitor) | Mouse IL-18/23-induced Cytokine Expression | Dose-dependent inhibition of IL-17A production. nih.govresearchgate.net |

In addition to primary efficacy readouts, preclinical studies also investigate the modulation of biomarkers to confirm that the compound is engaging its target and having the desired biological effect. For the triazolo-pyridine derivative TI-12403, which targets the WNT/β-catenin pathway, studies have shown that it stabilizes AXIN2 and reduces active β-catenin in cellular models. mdpi.comnih.govnih.gov In an in vivo setting, this would translate to measuring the levels of these proteins or the expression of downstream target genes in tumor tissue from the xenograft models.

For triazolo-pyridine derivatives that act as kinase inhibitors, biomarker analysis often involves measuring the phosphorylation status of the target kinase or its substrates. For example, for a JAK2 inhibitor from this class, CEP-33779, preclinical studies would typically assess the phosphorylation of STAT proteins, which are downstream effectors of JAK2 signaling. ekb.egresearchgate.net

The table below provides examples of potential biomarker modulation by triazolo-pyridine derivatives based on their mechanisms of action.

| Compound Class/Derivative | Target Pathway/Protein | Potential In Vivo Biomarkers |

| TI-12403 | Tankyrase (WNT/β-catenin pathway) | Stabilization of AXIN2, reduction of active β-catenin, downregulation of β-catenin target genes in tumor tissue. mdpi.comnih.govnih.gov |

| CEP-33779 | JAK2 | Reduced phosphorylation of STAT proteins in tumor or relevant tissues. ekb.egresearchgate.net |

| Compound 5a (RORγt inhibitor) | RORγt | Decreased expression of IL-17A, IL-22, and IL-23R in immune cells. nih.gov |

Molecular Mechanisms of Action of this compound

Understanding the molecular mechanism of action is crucial for the rational development of a therapeutic agent. For the triazolo-pyridine class of compounds, research has identified specific protein targets and elucidated their effects on cellular signaling pathways.

The triazolo-pyridine scaffold has been shown to be a versatile core for developing inhibitors of various protein classes, particularly kinases and epigenetic targets. For example, the derivative CC-509 is a potent inhibitor of spleen tyrosine kinase (Syk). plos.org Other triazolo-pyridine derivatives have been designed to inhibit Janus kinases (JAKs), such as JAK1 and JAK2. tandfonline.comnih.gov

In the realm of epigenetic regulation, triazolo-pyridine derivatives have been developed as inhibitors of bromodomain and extra-terminal domain (BET) proteins, specifically BRD4, and as dual inhibitors of JAKs and histone deacetylases (HDACs). tandfonline.comnih.govnih.gov The compound TI-12403 was identified as an inhibitor of tankyrase (TNKS), an enzyme involved in the WNT/β-catenin signaling pathway. mdpi.comnih.gov

The identification of these targets is often achieved through a combination of techniques, including enzymatic assays, virtual screening, and biophysical methods. Molecular docking studies are also frequently used to predict and understand the binding interactions between the triazolo-pyridine derivatives and their protein targets. tandfonline.comnih.govnih.gov For instance, docking simulations of a dual JAK/HDAC inhibitor, compound 19, revealed that it fits well into the active sites of both HDAC and JAK proteins. tandfonline.comnih.gov

Once a specific protein target is identified, subsequent studies focus on the downstream consequences of inhibiting that target. This involves pathway analysis and measuring changes in gene expression. For the tankyrase inhibitor TI-12403, its mechanism involves the inhibition of the WNT/β-catenin pathway. mdpi.comnih.govnih.gov This leads to the stabilization of AXIN2, a key component of the β-catenin destruction complex, and a subsequent reduction in the levels of active β-catenin. mdpi.comnih.govnih.gov As a result, the expression of β-catenin target genes, which are often involved in cell proliferation and survival, is downregulated. mdpi.comnih.govnih.gov

For triazolo-pyridine derivatives that inhibit JAKs, the primary affected pathway is the JAK/STAT signaling cascade, which is crucial for cytokine signaling and immune responses. tandfonline.comnih.gov Inhibition of JAKs leads to a decrease in the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.

In the case of BRD4 inhibitors like the triazolo-pyridine derivative 12m, the compound is expected to displace BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC. nih.gov This disruption of transcriptional programs can induce apoptosis in cancer cells. nih.gov

The following table summarizes the pathways affected and the resulting changes in gene expression for representative triazolo-pyridine derivatives.

| Compound Class/Derivative | Target | Affected Pathway | Consequence on Gene Expression |

| TI-12403 | Tankyrase | WNT/β-catenin | Downregulation of β-catenin target genes. mdpi.comnih.govnih.gov |

| JAK inhibitors (e.g., CEP-33779) | JAKs | JAK/STAT | Modulation of genes regulated by STATs, including those involved in inflammation and proliferation. ekb.egresearchgate.net |

| BRD4 inhibitors (e.g., 12m) | BRD4 | Transcriptional Regulation | Downregulation of oncogenes such as MYC. nih.gov |

| Dual JAK/HDAC inhibitors (e.g., Compound 19) | JAKs and HDACs | JAK/STAT and Chromatin Remodeling | Modulation of STAT-regulated genes and increased expression of tumor suppressor genes due to histone hyperacetylation. tandfonline.comnih.gov |

Information Not Available for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no specific information or research findings could be located for a compound explicitly identified as "this compound."

The performed searches for "this compound" and its potential biological activities, cellular localization, or subcellular target engagement did not yield any relevant results. This suggests that a compound with this exact designation may not be described in the public domain, could be an internal research code not yet published, or may be a misnomer.

As a result, it is not possible to generate a scientifically accurate article on the "Cellular Localization and Subcellular Target Engagement of this compound" as requested, due to the absence of foundational data for this specific molecule.

While research exists for various other compounds containing a triazolo-pyridine core, the strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but distinct chemical entities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Triazolo Pyridine Derivative 5 Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazolo-pyridine Derivative 5 Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is valuable for predicting the activity of new analogues and for understanding the key molecular features that drive potency. nih.gov

QSAR models are derived by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a series of compounds with their measured biological activity. Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR), can be employed to build these models. mdpi.com

A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum utilized recursive feature elimination to select the most significant descriptors from a pool of 306. The resulting QSAR model was built using five significant variables. The predictive power of the models was evaluated using metrics like the coefficient of determination (R²), mean squared error (MSE), and root mean squared error (RMSE). For instance, the SVR model in this study showed strong robustness with an R² of 0.67 and an RMSE of 0.57. mdpi.com

Another study on 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activity established comparative molecular field analysis (CoMFA) contour models to study their structure-activity relationship. nih.gov These models help visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity.

Pharmacophore models represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the ligand-binding site of the target protein (structure-based). nih.govmdpi.com

In a study on nih.govacs.orgnih.govtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, a structure-based pharmacophore model was generated using the crystal structure of the target enzyme, Falcipain-2, complexed with an inhibitor. The resulting pharmacophore model consisted of eight features: four hydrogen bond donors, three hydrogen bond acceptors, and one hydrophobic group. This model was then used for virtual screening to identify new potential inhibitors. nih.gov

Similarly, for dual JAK/HDAC inhibitors, the design strategy was based on merging pharmacophoric features of known inhibitors for each target. The triazolopyridine scaffold acted as an ATP mimetic, forming a crucial hydrogen bond in the JAK2 hinge region, while a linker and a zinc-binding group (ZBG) from an HDAC inhibitor pharmacophore were attached. tandfonline.com This approach demonstrates how pharmacophore models derived from SAR and structural data can guide the rational design of new, potent molecules.

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Derivatives

In modern drug discovery, the optimization of lead compounds extends beyond mere potency to encompass a balanced profile of drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE, also commonly referred to as LLE) are critical metrics used to guide this multi-parameter optimization process. tandfonline.comacs.org LE quantifies the binding energy per heavy atom, providing a measure of how efficiently a molecule binds to its target, while LipE relates potency to lipophilicity (typically measured as logP or logD), helping to identify compounds that can achieve high affinity without excessive lipophilicity, which often leads to poor pharmacokinetic and safety profiles. tandfonline.comacs.org

Starting from a piperazine-based ligand (Compound 1 ), researchers designed a series of triazolopyridine analogues with the goal of reducing lipophilicity while retaining or improving potency. nih.gov The transition to the nih.govmdpi.comacs.orgtriazolo[1,5-a]pyridine scaffold in analogue 3a successfully maintained excellent inhibitory activity while lowering the calculated logD (cLogD7.4) by more than a full unit. nih.gov Further modifications, including replacing a metabolically unstable cyclopentyl ring and substituting the central piperazine (B1678402) core with a piperidine (B6355638) ring, led to the identification of Triazolo-pyridine Derivative 5a . nih.govresearchgate.net

The following table details the progression of key compounds in the RORγt inhibitor program, illustrating the changes in potency and lipophilicity.

| Compound | RORγt IC50 (nM) | cLogD7.4 | Human LM CLint (mL min–1 mg–1) |

|---|---|---|---|

| 1 | 14 | 3.78 | 0.088 |

| 3a | 41 | 2.57 | 0.032 |

| 4f | 67 | 2.67 | <0.010 |

| 5a | 11 | 2.67 | 0.010 |

Data sourced from research on RORγt inverse agonists. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Based on this compound

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies in medicinal chemistry for identifying novel lead compounds and optimizing existing ones. nih.govopenaccessjournals.com FBDD begins by screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity but high ligand efficiency. openaccessjournals.comnih.gov These fragments then serve as starting points for building more potent, drug-like molecules. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential binding interactions, often to improve properties like potency, selectivity, or pharmacokinetics. niper.gov.in

Fragment-Based Drug Discovery (FBDD):

The triazolo-pyridine scaffold can be considered a key "fragment" or pharmacophore that provides essential interactions with various biological targets. In the context of Janus kinase (JAK) inhibitors, for instance, the triazolopyridine scaffold of the drug Filgotinib (B607452) acts as an ATP mimetic, forming a critical hydrogen bond with a tyrosine residue (Tyr931) in the hinge region of the kinase. nih.govtandfonline.com This type of specific, high-quality interaction is precisely what FBDD aims to identify. By starting with or identifying such a privileged scaffold, medicinal chemists can then elaborate upon it, adding other groups to occupy adjacent pockets and build potency, as seen in the design of dual JAK/HDAC inhibitors where a linker and a zinc-binding group were attached to the core. nih.govtandfonline.com Although the specific development of Triazolo-pyridine Derivative 5a was part of a lead optimization campaign, the underlying principles of elaborating a core scaffold to enhance interactions and properties align with the FBDD philosophy. nih.govunipa.itbiorxiv.org

Scaffold Hopping:

Scaffold hopping is a widely used strategy to address metabolic liabilities and improve drug properties. niper.gov.innih.gov The triazolopyridine core itself is often the result of scaffold hopping. For example, in multiple drug discovery programs, researchers have successfully replaced cores like imidazopyridine with a 1,2,4-triazolopyridine scaffold. niper.gov.innih.gov This switch can block sites of oxidative metabolism and reduce lipophilicity by introducing an additional nitrogen atom, leading to significantly enhanced metabolic stability in human liver microsomes. niper.gov.innih.gov

Computational and Theoretical Investigations of Triazolo Pyridine Derivative 5

Molecular Docking Studies of Triazolo-pyridine Derivative 5 with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

In a significant in silico study, the binding affinity of a triazolopyrimidine derivative, referred to as Ligand 5, was evaluated against the 5CAO receptor, a key target in colon cancer research. jchemtech.comjchemtech.com The molecular docking simulations were conducted using ICM-Pro docking software to predict the binding affinity and orientation. jchemtech.com

The results demonstrated that this compound (Ligand 5) exhibits a favorable binding score of -27.1207 kcal/mol. jchemtech.com This binding affinity is notably stronger than that of the approved drug used as a standard in the study, which had a score of -25.1939 kcal/mol. jchemtech.com The more negative binding score of derivative 5 suggests a higher binding affinity and potentially enhanced inhibitory activity against the 5CAO receptor. jchemtech.com The root mean square deviation (RMSD) value for the docking pose was 1.8Å, indicating a stable binding conformation. jchemtech.com

| Compound | Target Receptor | Binding Score (kcal/mol) | RMSD (Å) | Reference Drug Score (kcal/mol) |

|---|---|---|---|---|

| This compound (Ligand 5) | 5CAO | -27.1207 | 1.8 | -25.1939 |

The stability of the complex formed between this compound and the 5CAO receptor is attributed to a network of specific molecular interactions. The analysis of the docking results identified several key amino acid residues within the active site of the 5CAO receptor that play a crucial role in binding.

The primary interactions stabilizing the ligand in the binding pocket are hydrogen bonds. This compound forms hydrogen bonds with the following residues:

GLU B:293 (at a distance of 2.49 Å)

GLU O2 (at a distance of 2.30 Å)

THR A:41 (at distances of 2.16 Å and 2.71 Å)

HIS B:296 (at a distance of 2.92 Å) jchemtech.com

These interactions, involving both polar and nonpolar forces, are critical for the stable anchoring of the derivative within the receptor's active site, highlighting the specific hotspots that contribute to its strong binding affinity. jchemtech.com

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| GLU B:293 | Hydrogen Bond | 2.49 |

| GLU O2 | Hydrogen Bond | 2.30 |

| THR A:41 | Hydrogen Bond | 2.16, 2.71 |

| HIS B:296 | Hydrogen Bond | 2.92 |

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the stability and dynamics of a ligand-receptor complex, complementing the static picture provided by molecular docking.

While specific MD simulation data for this compound is not available in the provided search results, studies on structurally related compounds, such as 1,2,4-triazole (B32235) derivatives and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, can offer insights into the expected behavior. nih.govpensoft.net

MD simulations on similar heterocyclic compounds have shown that these molecules can form stable complexes with their target proteins. nih.gov The stability of such complexes is often evaluated by monitoring the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the ligand remains in its binding pocket without significant conformational changes. nih.gov For example, in a study of 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds with the SARS-CoV-2 main protease, the RMSD was found to be highly stable at less than 0.23 nm, indicating a stable complex. nih.gov

The flexibility of different parts of the protein upon ligand binding can be assessed by calculating the root mean square fluctuation (RMSF). The RMSF values highlight which amino acid residues are more mobile and which are constrained by the interaction with the ligand. nih.gov

The solvent environment, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for the investigation of their effects on the stability of the ligand-receptor complex.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding the reactivity and interaction capabilities of a compound.

A comprehensive study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, a related triazolopyridine derivative, using the B3LYP/6-311G(2d,2p) approach provides a representative example of the insights gained from such calculations. nih.govmdpi.com

The analysis of the molecular structure reveals that the triazolopyridine system is nearly planar. nih.gov The coupling of the pyridine (B92270) and triazole rings, along with the presence of substituents, leads to a redistribution of electron density across the molecule. nih.gov

The Mulliken atomic charges provide a quantitative measure of the partial charge on each atom. In 1,2,4-triazolo[4,3-a]pyridin-3-amine, the nitrogen atoms in the triazole ring (N1 and N2) have charges of -0.279 and -0.281, respectively, while the bridging nitrogen (N3) has a charge of -0.243. nih.gov The charge on the carbon atoms varies depending on their position, with the carbon atom attached to the amino group (C1) having a significantly higher positive charge (0.420) due to the electron-withdrawing nature of the amino group. nih.gov

| Atom | Charge |

|---|---|

| N1 (triazole) | -0.279 |

| N2 (triazole) | -0.281 |

| N3 (bridge) | -0.243 |

| C1 (amino-substituted) | 0.420 |

| C6 (bridge) | 0.372 |

Quantum chemical calculations are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov These calculations, along with the analysis of electron absorption and luminescence spectra, provide a detailed understanding of the electronic properties of triazolopyridine derivatives. nih.govmdpi.com

Electronic Structure, Reactivity, and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Density Functional Theory (DFT) is a common computational method used to analyze the electronic structure of triazolopyridine derivatives. researchgate.netjchemrev.com Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com A small energy gap suggests that a molecule is more reactive and can experience eventual charge transfer interactions within the molecule, which can be responsible for its bioactivity. irjweb.com

Studies on related triazolopyridine structures show that the distribution of electron density in the HOMO and LUMO orbitals is often separated. rsc.org For instance, in donor-acceptor type molecules, the HOMO is typically localized on the electron-donating portion, while the LUMO is centered on the electron-accepting core, such as the irjweb.comnih.govresearchgate.nettriazolo[1,5-a]pyridine unit. rsc.org This separation facilitates intramolecular charge transfer (ICT). researchgate.net Analysis of Mulliken atomic charges can further reveal the redistribution of electron density resulting from the fusion of the triazole and pyridine rings and the influence of various substituents. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -4.6885 | Electron-donating capability irjweb.com |

| LUMO Energy | -2.1660 | Electron-accepting capability irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | -2.5224 | Chemical reactivity and kinetic stability irjweb.com |

Note: The data in the table are representative values from a computational study on a triazole derivative to illustrate the concept and are not specific to this compound. irjweb.com

pKa Prediction and Tautomeric Equilibrium Analysis

The acid dissociation constant (pKa) is a measure of a compound's acidity in a specific solvent. For drug candidates, pKa values are critical as they influence solubility, absorption, and receptor binding. Computational methods can predict pKa values, providing insight into the likely ionization state of a molecule at physiological pH. Studies on related heterocyclic systems, such as triazolo[5,1-c] irjweb.comnih.govresearchgate.nettriazines, have shown that their pKa values can be determined experimentally and correlate with calculated deprotonation centers. urfu.ruresearchgate.net The pKa values for these related compounds were found to be in the range of 2–8, corresponding to moderately strong acids. urfu.ruresearchgate.net

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is structurally related to triazolopyridine, does not exhibit annular tautomerism (prototropic tautomerism within the ring system). nih.gov However, the presence of specific substituents, such as hydroxyl or amino groups, can lead to the existence of different tautomeric forms. nih.gov Computational studies can predict the relative Gibbs free energies of potential tautomers to determine the most stable form in various environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its interaction with biological targets. semanticscholar.org

Thermodynamic Stability and Reaction Mechanism Studies

Computational chemistry is instrumental in evaluating the thermodynamic stability of molecules and elucidating potential reaction mechanisms for their synthesis. Theoretical calculations can predict parameters such as heat of formation and decomposition temperatures, offering insights into a compound's thermal stability. mdpi.com

Furthermore, computational studies can map out plausible reaction pathways for the synthesis of complex heterocyclic systems like triazolopyridines. For example, DFT calculations can model the formation of the irjweb.comnih.govresearchgate.nettriazolo[1,5-a]pyridine skeleton, which may proceed through a sequence of steps including Michael addition, imine-enamine tautomerization, and a final cyclocondensation reaction. nih.gov Such studies help rationalize experimental outcomes and optimize reaction conditions. nih.govnih.gov The reactivity of the triazolopyridine core towards electrophiles and nucleophiles can also be explored, predicting sites of substitution and the feasibility of various chemical transformations. tandfonline.com

In Silico Prediction of Pre-clinical ADMET Properties for this compound

In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential in modern drug discovery. researchgate.netresearchgate.net These computational tools allow for the early-stage evaluation of a compound's pharmacokinetic profile, helping to identify candidates with favorable drug-like properties. For this compound, these predictions provide a preliminary assessment of its potential viability as an orally bioavailable agent.

Absorption and Distribution Predictions

For a drug to be effective, it must be absorbed from its site of administration and distributed to its target tissue. In silico models predict key parameters related to these processes, such as aqueous solubility, intestinal absorption, and plasma protein binding (PPB).

Experimental data on a closely related analogue, compound 5a, shows it to be sufficiently soluble in aqueous medium. nih.gov The same study reported a plasma protein binding rate of 91.8% for compound 5a. nih.gov High PPB can affect a drug's distribution and availability to act on its target. Other studies on triazolopyridine derivatives have also investigated distribution into the central nervous system, measuring brain/plasma ratios to assess blood-brain barrier penetration. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Aqueous Solubility | Sufficient | nih.gov |

| Plasma Protein Binding (PPB) | 91.8% | nih.gov |

Metabolic Stability and Metabolite Prediction (e.g., in Liver Microsomes)

Metabolic stability is a crucial determinant of a drug's half-life and duration of action. The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes are a standard method for assessing metabolic stability.

For the analogue compound 5a, studies showed good stability in human liver microsomes. nih.govresearchgate.net The intrinsic clearance (CLint) was determined to be 0.010 mL/min/mg, indicating low turnover. nih.govresearchgate.net

In silico metabolite prediction tools, such as SMARTCyp, can identify likely sites of metabolism mediated by cytochrome P450 (CYP) enzymes. mdpi.com For triazolopyridine derivatives, common metabolic transformations include oxidation of alkyl groups or aromatic rings. acs.org In some cases, more complex pathways like ring cleavage have been observed. acs.orgnih.gov For example, one study on a triazolopyridine derivative identified a major metabolite formed by the oxidation of a methyl group on a pyrimidine (B1678525) ring, while another related compound underwent metabolism via the loss of the pyrimidine ring itself. acs.org

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Intrinsic Clearance (CLint) | Human Liver Microsomes | 0.010 mL/min/mg | nih.govresearchgate.net |

Excretion Pathway Predictions

Computational models can also predict the likely routes of excretion for a drug and its metabolites, which are typically through the kidneys (urine) or the liver (bile). These predictions are often based on the physicochemical properties of the compound. Generally, small, polar molecules are readily excreted by the kidneys, whereas larger, more lipophilic compounds often undergo metabolism to more polar derivatives before renal or biliary excretion.

For compounds that are extensively metabolized, the excretion of the unchanged parent drug is often very low. For instance, a study of one triazolopyridine derivative found that only 0.4% of the compound was excreted unchanged, indicating that clearance occurs almost entirely through its metabolites. acs.org This high level of metabolism suggests that the resulting more polar metabolites are the primary species eliminated from the body.

Pharmacokinetics and Pharmacodynamics of Triazolo Pyridine Derivative 5 Pre Clinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Filgotinib (B607452) in Animal Models

The ADME profile of filgotinib has been characterized in several preclinical species, revealing its disposition within the body.

Following oral administration, filgotinib demonstrated good plasma exposure in rodent models. portico.org In mice, an oral dose of 5 mg/kg resulted in a maximum plasma concentration (Cmax) of 920 ng/mL and an absolute bioavailability of 100%. portico.org In rats, the same dose led to a Cmax of 310 ng/mL with an absolute bioavailability of 45%. portico.org The terminal half-life was reported to be 1.7 hours in mice and 3.9 hours in rats. portico.org A separate pharmacokinetic study in rats receiving a 2.0 mg/kg intravenous dose showed a moderate clearance of 18.7 ± 1.86 mL/min/kg and a volume of distribution of 4.17 ± 0.33 L/kg. nih.gov The terminal half-life in this study was 3.52 ± 0.23 hours. nih.gov

Table 1: Oral Pharmacokinetic Parameters of Filgotinib in Rodents

| Species | Dose (Oral) | Cmax (ng/mL) | Half-life (hours) | Absolute Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 5 mg/kg | 920 | 1.7 | 100 |

| Rat | 5 mg/kg | 310 | 3.9 | 45 |

Data sourced from preclinical studies. portico.org

In vitro studies across multiple species, including animals and humans, have shown that filgotinib and its primary metabolite exhibit low binding to plasma proteins. nih.gov In animal species, the protein binding for filgotinib ranged from 32% to 70%. nih.gov For its main metabolite, the binding was between 29% and 55% in the same species. nih.gov This low level of protein binding suggests that a significant fraction of the compound is free to distribute into tissues and interact with its target. Specific studies on the distribution and accumulation in various tissues were not detailed in the provided search results.